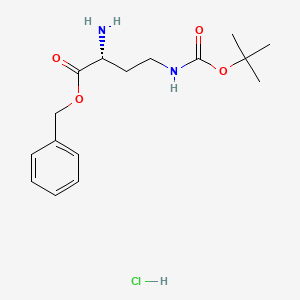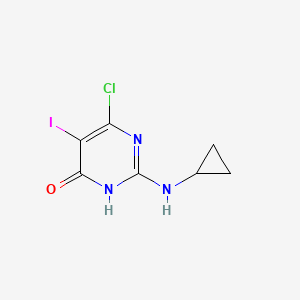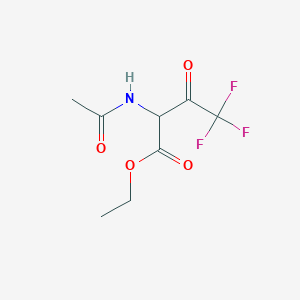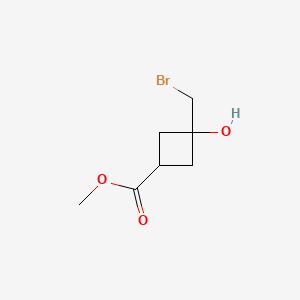![molecular formula C6H4FN5 B13008691 8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)
8-Fluoropyrazino[2,3-d]pyridazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoropyrazino[2,3-d]pyridazin-5-amine is a heterocyclic compound that features a pyrazine ring fused with a pyridazine ring, with a fluorine atom at the 8th position and an amine group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
The synthesis of 8-Fluoropyrazino[2,3-d]pyridazin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the pyridazine ring: This involves the cyclization of intermediates to form the fused heterocyclic system.
Introduction of the amine group: Amination can be carried out using reagents like ammonia or amines under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Análisis De Reacciones Químicas
8-Fluoropyrazino[2,3-d]pyridazin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
8-Fluoropyrazino[2,3-d]pyridazin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 8-Fluoropyrazino[2,3-d]pyridazin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
8-Fluoropyrazino[2,3-d]pyridazin-5-amine can be compared with other similar compounds, such as:
Pyrazino[2,3-d]pyridazin-5-amine: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
8-Chloropyrazino[2,3-d]pyridazin-5-amine: Substitution of fluorine with chlorine can lead to changes in pharmacokinetics and pharmacodynamics.
8-Methylpyrazino[2,3-d]pyridazin-5-amine: Introduction of a methyl group instead of fluorine can affect the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H4FN5 |
|---|---|
Peso molecular |
165.13 g/mol |
Nombre IUPAC |
5-fluoropyrazino[2,3-d]pyridazin-8-amine |
InChI |
InChI=1S/C6H4FN5/c7-5-3-4(6(8)12-11-5)10-2-1-9-3/h1-2H,(H2,8,12) |
Clave InChI |
BXOFARBTZJUMHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=N1)C(=NN=C2F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)

![(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13008640.png)

![1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B13008655.png)
![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)



